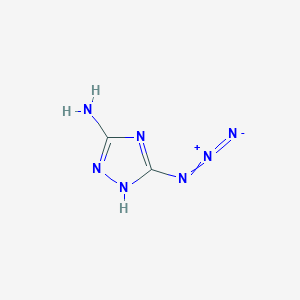![molecular formula C11H9N5O B1384507 1-(4-Aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-on CAS No. 1050884-19-9](/img/structure/B1384507.png)
1-(4-Aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, which are structurally similar to the compound , has been proposed from 5-acetyl-4-aminopyrimidines . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc .Wissenschaftliche Forschungsanwendungen
Krebsforschung und -behandlung
Die Verbindung 1-(4-Aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-on hat in der Krebsforschung vielversprechende Ergebnisse gezeigt, insbesondere als dualer Inhibitor für IGF1R/Src-Signalwege, die mit der Entwicklung und dem Fortschreiten verschiedener Arten von menschlichem Krebs verbunden sind . Es wurde auch gezeigt, dass es Resistenz gegen Anti-IGF1R-Therapien verleiht.
Zytotoxische Aktivität
Diese Verbindung wurde auf ihre zytotoxischen Aktivitäten gegen verschiedene Krebszelllinien untersucht, darunter MCF-7 (Brustkrebs) und HCT-116 (Dickdarmkrebs), wobei überlegene zytotoxische Aktivitäten mit IC50-Werten im nanomolaren Bereich gezeigt wurden .
Synthese von kondensierten Pyrimidinen
Die o-Aminopyrimidinaldehyde und -ketone, die von dieser Verbindung abgeleitet sind, wurden zur Konstruktion von kondensierten Pyrimidinen verwendet, die aufgrund ihrer pharmakologischen Eigenschaften wichtige Strukturen in der pharmazeutischen Chemie sind .
Leukämiebehandlung
Strukturelle Analoga dieser Verbindung wurden verwendet, um die Aktivität von Tyrosinkinasen zu hemmen, was ein therapeutischer Ansatz bei der Behandlung von Leukämie ist .
Chemische Transformationen
Die Verbindung war an verschiedenen chemischen Transformationen beteiligt, die zur Synthese neuartiger Derivate führten, die potenzielle Anwendungen in der Pharmakologie haben könnten .
Synthese von pharmakophoren Fragmenten
Es wurde als Vorläufer für die Synthese von pharmakophoren Fragmenten verwendet, die in der Arzneimittelforschung und -entwicklung unerlässlich sind .
Wirkmechanismus
Target of Action
The compound 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been identified as a potential inhibitor of certain key proteins involved in cellular processes. Specifically, it has been associated with the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the Insulin-like Growth Factor 1 Receptor (IGF1R) and Src pathways . These targets play crucial roles in cell cycle regulation and cancer progression, making them attractive targets for therapeutic intervention.
Mode of Action
Upon interaction with its targets, 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one inhibits the activation of CDK2 and IGF1R/Src pathways . This inhibition disrupts the normal functioning of these proteins, leading to alterations in cell cycle progression and potentially inducing apoptosis .
Biochemical Pathways
The action of 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one affects several biochemical pathways. By inhibiting CDK2, it impacts the cell cycle regulation pathway . The inhibition of IGF1R/Src pathways can disrupt various downstream effects, including cell proliferation and survival .
Pharmacokinetics
Its impact on bioavailability is suggested by its significant inhibitory activity against its targets .
Result of Action
The molecular and cellular effects of 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one’s action include significant inhibition of cell viability in vitro by inducing apoptosis . In vivo, it has been shown to suppress the growth of non-small cell lung cancer (NSCLC) xenograft tumors .
Biochemische Analyse
Biochemical Properties
1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one and CDK2 involves hydrogen bonding with the active site residues, leading to the inhibition of CDK2 activity and subsequent cell cycle arrest .
Cellular Effects
The effects of 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells . The mechanism involves the disruption of cell signaling pathways, particularly those related to cell proliferation and survival. Additionally, 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding inhibits the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. Furthermore, 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to modulate the activity of other kinases and signaling molecules, contributing to its broad-spectrum biological activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell lines .
Dosage Effects in Animal Models
The effects of 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At lower doses, this compound exhibits potent anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These metabolic processes influence the compound’s pharmacokinetics and overall therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently taken up by cells and accumulates in the cytoplasm and nucleus, where it exerts its biological effects . The distribution pattern of 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is influenced by factors such as cell type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is critical for its activity and function. This compound predominantly localizes to the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one to specific subcellular compartments . This localization is essential for its ability to modulate cell signaling pathways and gene expression.
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,12H2,(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVYCBLJCBAEQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C3=C(C=N2)C(=O)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[d]isothiazol-6-ol](/img/structure/B1384424.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)
![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)
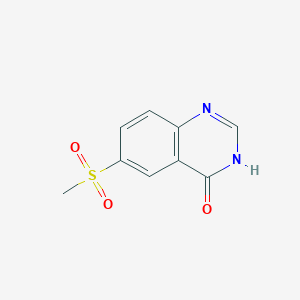
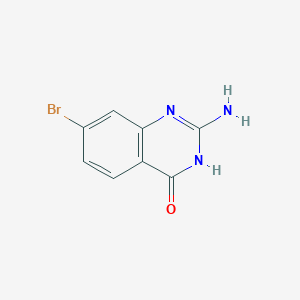
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)
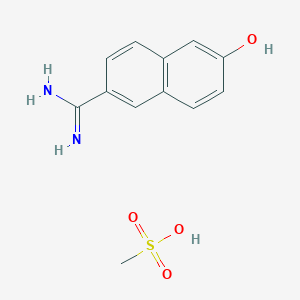
![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)


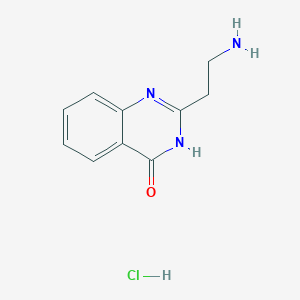
![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)
